4',5',6',7'-Tetraphenylspiro[cycloheptane-1,3'-indazole]
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Overview
Description
4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] is a complex organic compound characterized by its unique spiro structure, which involves a cycloheptane ring fused to an indazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure but lack the spiro configuration.
Spiro Compounds: Other spiro compounds, such as spiro[cyclohexane-1,3’-indole], have similar spiro structures but different ring systems
Uniqueness
4’,5’,6’,7’-Tetraphenylspiro[cycloheptane-1,3’-indazole] is unique due to its combination of a spiro structure with multiple phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62353-72-4 |
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Molecular Formula |
C37H32N2 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
4',5',6',7'-tetraphenylspiro[cycloheptane-1,3'-indazole] |
InChI |
InChI=1S/C37H32N2/c1-2-16-26-37(25-15-1)35-33(29-21-11-5-12-22-29)31(27-17-7-3-8-18-27)32(28-19-9-4-10-20-28)34(36(35)38-39-37)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
InChI Key |
WDDZKZPYJXBTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C3=C(C(=C(C(=C3N=N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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